molecular formula C11H11ClN2O2 B14152475 3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 926230-16-2

3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B14152475
CAS No.: 926230-16-2
M. Wt: 238.67 g/mol
InChI Key: MUWWFZJCJMBKFF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an ethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethoxybenzohydrazide with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction:

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine-substituted oxadiazole derivative.

Scientific Research Applications

3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe in biological studies to investigate the interactions of oxadiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are typically identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties and interactions with biological targets.

Uniqueness

3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the ethoxy group, which can enhance its solubility and modify its electronic properties. This can lead to differences in reactivity and biological activity compared to similar compounds.

Properties

CAS No.

926230-16-2

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-(chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-4-8(6-9)11-13-10(7-12)14-16-11/h3-6H,2,7H2,1H3

InChI Key

MUWWFZJCJMBKFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=NO2)CCl

Origin of Product

United States

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